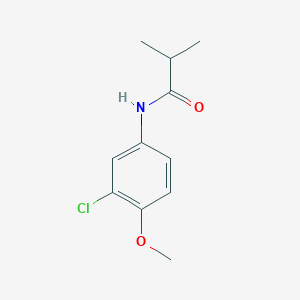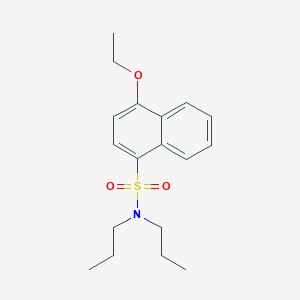![molecular formula C18H14ClN3O2 B5758048 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile inhibits the activity of STAT3, a transcription factor that is involved in cell growth, differentiation, and survival. STAT3 is often overexpressed in cancer cells, and its activity is associated with tumor growth and metastasis. By inhibiting the activity of STAT3, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of T cells, which play a key role in autoimmune disorders.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of STAT3 and induces apoptosis. In addition, it has been shown to inhibit the expression of several genes that are involved in cell proliferation and survival. In autoimmune disorders, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile inhibits the activity of T cells and reduces inflammation. It has also been shown to inhibit the production of cytokines, which play a key role in the inflammatory response.
实验室实验的优点和局限性
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile. One area of research is the development of more potent and selective inhibitors of STAT3. Another area of research is the investigation of the combination of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile with other anticancer agents, such as chemotherapy and radiation therapy. In addition, the potential use of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile in the treatment of other diseases, such as neurodegenerative disorders, is an area of ongoing research.
In conclusion, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of STAT3 and the activity of T cells. While there are some limitations to using 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments, there are also several future directions for its study, including the development of more potent and selective inhibitors of STAT3 and investigation of its potential use in the treatment of other diseases.
合成方法
The synthesis of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves several steps, including the reaction of 2-chlorobenzoic acid with 2-amino-4-ethoxyphenol to form 2-(2-chlorophenyl)-4-ethoxyphenol. This intermediate is then reacted with oxalyl chloride to form 2-(2-chlorophenyl)-4-ethoxyphenyl 2-oxoacetate. The final step involves the reaction of this intermediate with 4-aminophenylacetonitrile to form 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile.
科学研究应用
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer treatment, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells. In autoimmune disorders, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of T cells and reduce inflammation.
属性
IUPAC Name |
2-(2-chlorophenyl)-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-2-23-13-9-7-12(8-10-13)21-18-16(11-20)22-17(24-18)14-5-3-4-6-15(14)19/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEOPNIUOBBBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)


![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)



![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)